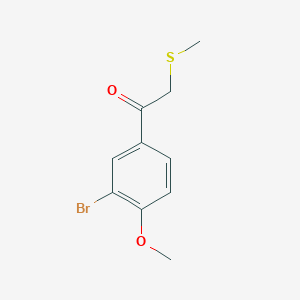

1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one

説明

BenchChem offers high-quality 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H11BrO2S |

|---|---|

分子量 |

275.16 g/mol |

IUPAC名 |

1-(3-bromo-4-methoxyphenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C10H11BrO2S/c1-13-10-4-3-7(5-8(10)11)9(12)6-14-2/h3-5H,6H2,1-2H3 |

InChIキー |

WDUSZANZVPVXGP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C(=O)CSC)Br |

製品の起源 |

United States |

生物活性

1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one, also known as a derivative of the phenyl ketone family, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

- Chemical Formula : C10H11BrO2S

- Molecular Weight : 273.16 g/mol

- CAS Number : 551072-5

Synthesis

The compound can be synthesized through various methods involving the bromination of 4-methoxyacetophenone followed by methylthio group introduction. The synthetic route often utilizes reagents such as bromine and methylthiol under controlled conditions to achieve desired yields.

Biological Activity Overview

The biological activity of 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one has been investigated in several studies, focusing on its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing bromine and methoxy groups have shown efficacy against various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation and induce apoptosis in certain cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against specific bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Effectiveness | Reference |

|---|---|---|---|

| Antitumor | P388 murine leukemia | Moderate inhibition | |

| Antiviral | Herpes simplex virus | Effective | |

| Antimicrobial | Staphylococcus aureus | Effective |

Detailed Research Findings

- Antitumor Studies : In a study analyzing various phenyl ketone derivatives, 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one demonstrated moderate cytotoxicity against P388 murine leukemia cells, suggesting that structural modifications could enhance its antitumor efficacy .

- Antiviral Studies : The compound was tested against Herpes simplex Type I and Polio Type I viruses, showing significant antiviral activity, which highlights its potential in developing antiviral therapeutics .

- Antimicrobial Efficacy : In antimicrobial assays against Staphylococcus aureus, the compound exhibited promising results, indicating its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。